Diethyl(methyl)oxidanium

Alkylation Electrophilicity Reactivity

Diethyl(methyl)oxidanium (CAS 44387-70-4), also known as diethylmethyloxonium, is a tertiary oxonium ion belonging to the trialkyloxonium salt class. Its molecular formula is C5H13O+ and its exact mass is 89.09664 Da.

Molecular Formula C5H13O+
Molecular Weight 89.16 g/mol
CAS No. 44387-70-4
Cat. No. B14664993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(methyl)oxidanium
CAS44387-70-4
Molecular FormulaC5H13O+
Molecular Weight89.16 g/mol
Structural Identifiers
SMILESCC[O+](C)CC
InChIInChI=1S/C5H13O/c1-4-6(3)5-2/h4-5H2,1-3H3/q+1
InChIKeyFTJLWUBPNKLGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl(methyl)oxidanium (CAS 44387-70-4) for Precision Alkylation: A Procurement-Focused Profile


Diethyl(methyl)oxidanium (CAS 44387-70-4), also known as diethylmethyloxonium, is a tertiary oxonium ion belonging to the trialkyloxonium salt class. Its molecular formula is C5H13O+ and its exact mass is 89.09664 Da [1]. This cationic species is primarily utilized as a potent alkylating agent in organic synthesis, where it transfers an ethyl or methyl group to nucleophilic substrates. As a member of the broader Meerwein-type reagent family, its reactivity profile is defined by its electrophilicity and sensitivity to protic conditions [2].

Meerwein-type trialkyloxonium reagent for alkylation studies
Intermediate electrophilicity supports controlled ethyl/methyl transfer
Requires anhydrous workflow; sensitive to protic conditions

Why Generic 'Oxonium Salt' Substitution Is Scientifically Invalid for Diethyl(methyl)oxidanium


The term 'oxonium salt' encompasses a broad class of electrophiles with a reactivity hierarchy that prohibits simple interchange. The electrophilicity of trialkyloxonium salts is critically dependent on the alkyl substituents; for instance, trimethyloxonium (Me3O+) and triethyloxonium (Et3O+) exhibit distinct reactivities . A direct substitution of diethyl(methyl)oxidanium with a common alternative like triethyloxonium tetrafluoroborate or a non-oxonium methylating agent (e.g., methyl iodide) would alter reaction kinetics, selectivity, and the overall yield profile, thereby invalidating a process optimized for a specific alkyl group transfer. The following quantitative evidence establishes the precise differentiators that define the procurement and application niche for this specific compound.

Triethyloxonium (Et3O+) exhibits a different reactivity profile; reaction kinetics and selectivity may shift away from optimized conditions.
Non-oxonium methylating agents such as methyl iodide operate via distinct mechanisms; direct substitution may alter the reaction pathway and yield profile.
Symmetrical trialkyloxonium analogs lack the asymmetric ethyl/methyl substitution pattern required for steric/electronic effect deconvolution studies.

Quantitative Differentiation Evidence for Diethyl(methyl)oxidanium (CAS 44387-70-4) Against In-Class Comparators


Direct Head-to-Head Comparison: Alkylating Agent Electrophilicity Ranking

Diethyl(methyl)oxidanium's reactivity is benchmarked within a known hierarchy of alkylating agents. Its relative electrophilicity is positioned between the more potent trimethyloxonium (Me3O+) and the less potent triethyloxonium (Et3O+), as well as common alkyl sulfonates and halides . This places its reactivity profile in a unique intermediate range, offering a distinct balance of reactivity and selectivity not achievable with either the fully methylated or fully ethylated analogs.

Electrophilicity Ranking
Class-level
Intermediate position
Me3O+ > Target > Et3O+
Reported reactivity context for selectivity-sensitive alkylation workflows
Based on general Meerwein salt reactivity hierarchy; direct comparative kinetic data to verify
Alkylation Electrophilicity Reactivity

Cross-Study Comparable: Molecular Weight as a Determinant of Stoichiometric Efficiency

The molecular weight of the oxonium cation directly impacts the mass of reagent required per mole of active alkylating equivalents. Diethyl(methyl)oxidanium (C5H13O+, MW 89.16 g/mol) [REFS-1, REFS-2] is lighter than its closest analog, triethyloxonium (C6H15O+, MW 103.18 g/mol) [2]. This 13.6% lower molecular weight translates directly to a proportional reduction in the mass of the cationic reagent required for an equivalent molar scale reaction, offering a quantifiable advantage in procurement and waste stream minimization.

Cation Molecular Weight
Reported
89.16 g/mol
13.6% lower vs triethyloxonium (103.18 g/mol)
Supports stoichiometric and procurement efficiency review for molar-scale reactions
Computed from authoritative database values; batch-specific verification recommended
Stoichiometry Cost-Efficiency Molecular Weight

Cross-Study Comparable: Quantitative Synthetic Yield

A key differentiator for procurement is the demonstrated feasibility of high-yield synthesis. A recent protocol reports the one-step synthesis of diethyl(methyl)oxidanium in quantitative yield using adapted Vilsmeier conditions [1]. While the specific yield figure is not detailed in the abstract, the term 'quantitative yield' implies a conversion efficiency approaching 100%, which is a benchmark for evaluating the synthetic accessibility and potential cost of the reagent. This contrasts with the more complex or lower-yielding syntheses often associated with other, less stable oxonium salts.

Synthetic Yield
Reported
Quantitative yield reported
One-step adapted Vilsmeier conditions
Supports synthetic accessibility and supply-chain feasibility assessment
Reported under optimized lab-scale conditions; scalability and reproducibility to verify
Synthesis Yield Process Chemistry

Optimal Procurement-Driven Application Scenarios for Diethyl(methyl)oxidanium (CAS 44387-70-4)


Specialized Ethylation Where Atom Economy and Reactivity Are Critical

For chemists seeking an ethylating agent with higher reactivity than traditional alkyl halides or sulfonates, but who wish to avoid the extreme electrophilicity and higher molecular weight of triethyloxonium tetrafluoroborate. The lower molecular weight of diethyl(methyl)oxidanium (89.16 g/mol vs. 103.18 g/mol for triethyloxonium) offers a quantifiable advantage in terms of reagent mass required per mole of active electrophile, translating to direct cost and waste reduction benefits in process chemistry [REFS-1, REFS-2].

Mechanistic Investigations of Alkyloxonium Ion Reactivity

Researchers studying the gas-phase or solution-phase reactivity of oxonium ions will find this compound essential. Its distinct substitution pattern (two ethyl, one methyl group) serves as a critical probe to understand the competitive substitution and elimination mechanisms that govern alkyl transfer reactions, as demonstrated in foundational studies [1]. This allows for the deconvolution of steric and electronic effects in alkylation reactions, a feat not possible with symmetrical analogs like triethyloxonium or trimethyloxonium.

Precursor for Isotopic Labeling or Mass Spectrometry Studies

The unique molecular weight and fragmentation pattern of diethyl(methyl)oxidanium (C5H13O+, exact mass 89.09664 Da) make it a valuable precursor or internal standard for mass spectrometry experiments [1]. Its use can provide a distinct signal that is less likely to overlap with common background ions or symmetrical trialkyloxonium species, thereby improving the accuracy and sensitivity of analytical methods designed to study alkylation mechanisms or complex reaction mixtures [2].

Application
Selection Property
Validation Focus
Controlled ethylation studies
Intermediate electrophilicity with reduced cation mass requirement
Reactivity-selectivity and stoichiometric efficiency review
Alkyloxonium mechanistic studies
Asymmetric ethyl/methyl substitution pattern
Steric and electronic effect deconvolution
Mass spectrometry probe studies
Distinct molecular ion signature (C5H13O+)
Analytical signal specificity and background discrimination review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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